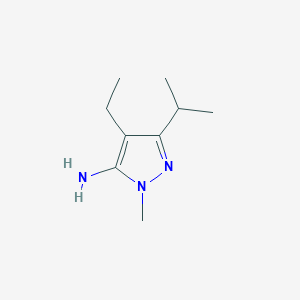

4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Description

4-Ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 5-amino core substituted with ethyl (C2H5), methyl (CH3), and isopropyl (C3H7) groups at positions 4, 1, and 3, respectively.

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

4-ethyl-2-methyl-5-propan-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C9H17N3/c1-5-7-8(6(2)3)11-12(4)9(7)10/h6H,5,10H2,1-4H3 |

InChI Key |

GVJPKKZROOQJGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(N=C1C(C)C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used. For instance, the reaction of 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine with hydrazine hydrate in the presence of acetic acid can yield the desired pyrazole derivative.

Industrial Production Methods

In an industrial setting, the production of 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine can yield pyrazole N-oxides, while substitution reactions can produce various alkyl or acyl-substituted pyrazoles.

Scientific Research Applications

Anticancer Research

Recent studies have explored the potential of pyrazole derivatives, including 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine, in anticancer therapies. Pyrazole compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, research indicates that modifications in the pyrazole structure can enhance its efficacy against specific cancer types by targeting molecular pathways involved in tumor growth .

Anti-inflammatory Properties

Another significant application is in the development of anti-inflammatory agents. Compounds similar to 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine have been evaluated for their ability to inhibit inflammatory mediators. Studies suggest that these compounds can modulate immune responses and reduce inflammation, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of pyrazole derivatives. These compounds may protect neuronal cells from oxidative stress and neurodegeneration, which are pivotal in conditions like Alzheimer's disease and Parkinson's disease. The mechanisms involve modulation of signaling pathways that govern neuronal survival and function .

Pesticide Development

In agricultural science, derivatives of pyrazole compounds are being investigated as potential pesticides due to their ability to disrupt pest metabolic processes. The unique structure of 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine allows for selective toxicity towards pests while minimizing harm to beneficial insects .

Plant Growth Regulators

Additionally, this compound may serve as a plant growth regulator, enhancing growth rates and yield in crops. Research indicates that certain pyrazole derivatives can influence plant hormonal pathways, leading to improved growth characteristics under various environmental conditions .

Skin Care Products

The cosmetic industry is increasingly incorporating innovative compounds for enhanced product efficacy. Pyrazole derivatives like 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine are being explored for their potential as active ingredients in skin care formulations due to their antioxidant properties. These compounds can help combat oxidative stress on the skin, thereby aiding in anti-aging formulations .

Stability and Efficacy

The formulation of cosmetics often requires ingredients that not only provide benefits but also ensure stability over time. Pyrazole-based compounds can be utilized as stabilizers or emulsifiers in cosmetic products, enhancing their texture and shelf life while providing skin benefits .

Case Study 1: Anticancer Activity

A recent study published in a peer-reviewed journal investigated the anticancer effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that certain structural modifications significantly increased cytotoxicity compared to standard chemotherapy agents .

Case Study 2: Anti-inflammatory Effects

Another study focused on assessing the anti-inflammatory properties of a series of pyrazole compounds, including our compound of interest. The findings revealed a marked reduction in inflammatory markers in animal models treated with these compounds, suggesting a viable path for therapeutic development .

Mechanism of Action

The mechanism of action of 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Related Pyrazol-5-amine Derivatives

Structural Modifications and Substituent Effects

Pyrazol-5-amine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations:

- Substituent Bulkiness : The target compound’s isopropyl and ethyl groups confer moderate steric bulk compared to the benzyl group in or the nitro-functionalized analog in . This may influence binding affinity in enzyme interactions .

- Biological Relevance : Compounds with aryl substituents (e.g., 3-phenyl in ) often exhibit enhanced π-π stacking in protein binding, whereas alkyl-substituted analogs like the target compound may prioritize hydrophobic interactions .

Biological Activity

4-Ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family, which has garnered interest for its potential biological activities. This article delves into the compound's synthesis, biological properties, and research findings, supported by data tables and case studies.

Synthesis of 4-Ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine

The synthesis typically involves several steps starting from commercially available materials. A common synthetic route includes:

- Formation of Intermediate : The reaction of ethyl hydrazine with an appropriate carbonyl compound under reflux conditions to form a hydrazone intermediate.

- Cyclization : The intermediate undergoes cyclization in the presence of a base (e.g., sodium ethoxide) to form the pyrazole ring.

- Methylation : The final step involves methylation using methyl iodide to yield the target compound.

| Property | Value |

|---|---|

| Molecular Formula | C11H15N3 |

| Molecular Weight | 205.26 g/mol |

| IUPAC Name | 4-Ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine |

| CAS Number | 1999430-84-0 |

Antimicrobial Properties

Research has indicated that compounds in the pyrazole family, including 4-Ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine, exhibit significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and reported notable inhibition zones, suggesting potential as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit inflammatory pathways, potentially through the modulation of cytokine production and enzyme activity related to inflammation. The specific mechanism may involve interference with signaling pathways that lead to inflammation.

Anticancer Activity

The compound's anticancer potential has been explored through cell line studies where it showed cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in human cancer cells, thereby inhibiting tumor growth significantly.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of similar pyrazole derivatives:

- Antifungal Activity : A study on hybrid pyrazole-tetrazole compounds showed antifungal potency against strains like Aspergillus niger and Penicillium digitatum, suggesting that structural modifications can enhance biological activity .

- Alpha-Amylase Inhibition : Another study assessed the alpha-amylase inhibition activity of pyrazole derivatives, showing that certain modifications led to enhanced inhibitory effects compared to standard controls .

- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that certain substituted pyrazoles could inhibit cell proliferation in cancer models significantly, indicating their potential as therapeutic agents .

The biological activity of 4-Ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors involved in disease processes. The structural features of the compound allow it to fit into active sites on these targets, modulating their function and influencing cellular signaling pathways.

Q & A

Q. What are the established synthetic routes for 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine, and what key intermediates are involved?

The compound is typically synthesized via cyclization reactions using hydrazine derivatives and carbonyl-containing precursors. For example, cyclization of substituted hydrazides with phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) is a common method to construct the pyrazole core . Key intermediates include 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chlorides, which are generated through sequential steps of cyclization, formylation, oxidation, and acylation . Characterization of intermediates via IR and NMR spectroscopy is critical to confirm structural integrity.

Q. How is the structural elucidation of this pyrazole derivative performed, and what spectroscopic techniques are prioritized?

Structural confirmation relies on a combination of ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry . For example, NMR can resolve the substitution pattern at the pyrazole ring’s 3- and 5-positions, while IR identifies functional groups like amines or carbonyls . X-ray crystallography may also be employed for unambiguous confirmation of stereochemistry, as demonstrated in studies of analogous pyrazole derivatives .

Q. What in vitro assays are used to screen the biological activity of this compound?

Initial screening often involves antibacterial assays against gram-positive/negative strains (e.g., Staphylococcus aureus, E. coli) and anti-inflammatory activity tests (e.g., carrageenan-induced rat paw edema model). For cytotoxicity, MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) are standard . Dose-response curves and IC₅₀ calculations are critical for evaluating potency.

Q. What are the solubility and stability considerations for this compound in experimental workflows?

Pyrazole derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited solubility in water. Stability studies under varying pH and temperature conditions are essential, particularly for biological assays. For instance, storage at −20°C in anhydrous DMSO is recommended to prevent hydrolysis .

Q. How are tautomeric forms of pyrazol-5-amine derivatives resolved during characterization?

Tautomerism between 1H-pyrazol-5-amine and 1H-pyrazol-3-amine forms is addressed using dynamic NMR or X-ray crystallography. For example, crystallographic data can definitively assign the amine group’s position, as seen in studies of 3-phenyl-1H-1,2,4-triazol-5-amine analogs .

Advanced Research Questions

Q. How do substituents at the pyrazole 3- and 5-positions influence biological activity, and what SAR trends are observed?

Substituents like aryl groups or halogens at the 3-position enhance antimicrobial and antitubulin activity. For instance, 4-methoxybenzyl or 3,4-dichlorophenyl groups improve binding to targets like cholecystokinin receptors or tubulin . Quantitative SAR (QSAR) models using Hammett constants or steric parameters can predict activity trends .

Q. What strategies address contradictory spectral data in structural characterization?

Contradictions in NMR or IR data (e.g., unexpected splitting or missing peaks) may arise from impurities or tautomerism. Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by 2D NMR techniques (e.g., COSY, HSQC) resolves ambiguities. Cross-referencing with NIST spectral databases ensures accuracy .

Q. How are computational methods like molecular docking applied to study this compound’s mechanism?

Docking studies using software like AutoDock or Schrödinger Suite predict binding affinities to targets such as CCK1 receptors or tubulin. For example, pyrazole derivatives with bulky 3-substituents show higher affinity due to hydrophobic interactions in receptor pockets . MD simulations further validate stability in binding sites.

Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

Scalability issues include low yields in cyclization steps and purification difficulties. Optimizing reaction conditions (e.g., solvent-free synthesis, microwave-assisted reactions) improves efficiency . Process analytical technology (PAT) monitors critical parameters like temperature and pH in real time.

Q. How is cytotoxicity evaluated in preclinical studies, and what assays differentiate between apoptosis and necrosis?

Beyond MTT assays, flow cytometry with Annexin V/PI staining quantifies apoptotic vs. necrotic cell death. For example, pyrazole derivatives inducing caspase-3 activation confirm apoptotic pathways . Comparative studies with positive controls (e.g., doxorubicin) validate specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.